1-Chloro-3-(octylsulfonyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLORO-3-(OCTANE-1-SULFONYL)PROPAN-2-OL is a chemical compound known for its unique structure and properties. It is often utilized in various scientific research fields due to its reactivity and potential applications. The compound is characterized by the presence of a chloro group, an octane-1-sulfonyl group, and a propan-2-ol moiety, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CHLORO-3-(OCTANE-1-SULFONYL)PROPAN-2-OL typically involves the reaction of 1-chloropropan-2-ol with octane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: 1-CHLORO-3-(OCTANE-1-SULFONYL)PROPAN-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-CHLORO-3-(OCTANE-1-SULFONYL)PROPAN-2-OL finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-CHLORO-3-(OCTANE-1-SULFONYL)PROPAN-2-OL exerts its effects involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the sulfonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1-CHLORO-2-(OCTANE-1-SULFONYL)ETHANOL: Similar structure but with a shorter carbon chain.
1-BROMO-3-(OCTANE-1-SULFONYL)PROPAN-2-OL: Bromine instead of chlorine, leading to different reactivity.
1-CHLORO-3-(HEPTANE-1-SULFONYL)PROPAN-2-OL: Similar structure but with a shorter sulfonyl chain.
Uniqueness: 1-CHLORO-3-(OCTANE-1-SULFONYL)PROPAN-2-OL is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H23ClO3S |
---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
1-chloro-3-octylsulfonylpropan-2-ol |
InChI |
InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-7-8-16(14,15)10-11(13)9-12/h11,13H,2-10H2,1H3 |
InChI Key |
KDPQNSVJEOYBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.